2-Chlorobenzo[d]oxazole-4-carbaldehyde
Description
Properties
Molecular Formula |
C8H4ClNO2 |
|---|---|
Molecular Weight |
181.57 g/mol |
IUPAC Name |
2-chloro-1,3-benzoxazole-4-carbaldehyde |
InChI |
InChI=1S/C8H4ClNO2/c9-8-10-7-5(4-11)2-1-3-6(7)12-8/h1-4H |
InChI Key |
NSWAXZPHTXJSSR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(=N2)Cl)C=O |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Initial Functionalization
A common starting material is 2-nitro-4-methylphenol , which undergoes a sequence of reduction, cyclization, chlorination, and oxidation to yield the target compound. This approach is well-documented in patent literature and research articles.
| Step | Reaction Type | Reagents/Conditions | Product/Intermediate | Yield/Notes |
|---|---|---|---|---|
| 1 | Reduction | 2-nitro-4-methylphenol, Pd/C, H2, MeOH | 2-amino-4-methylphenol | ~87% (13g from 15g starting) |
| 2 | Cyclization | Potassium ethyl xanthate, pyridine, reflux | 5-methyl benzo[d]oxazole-2(3H)-thione | ~75% (9g from 12g amine) |
| 3 | Chlorination | Sulfur oxychloride, reflux | 2-chloro-5-methyl benzo[d]oxazole | ~90% (7.2g from 8g thione) |
| 4 | Oxidation | Tin anhydride, methylene dichloride, RT | 2-chlorobenzo[d]oxazole-5-carbaldehyde | ~40% (2.9g from 6g chlorinated) |
Data adapted from patent CN104292179A describing a similar compound synthesis pathway
Cyclization Techniques
Cyclization to form the benzoxazole ring is a critical step. It can be achieved by:
- Condensation of 2-aminophenol with aldehydes or carboxylic acid derivatives under acidic or dehydrating conditions (e.g., phosphorus oxychloride, polyphosphoric acid).
- Use of potassium ethyl xanthate in pyridine to facilitate ring closure, as shown in the above method.
Recent green chemistry approaches employ ionic liquids and nanocatalysts to improve efficiency and reduce environmental impact. For example, imidazolium chlorozincate(II) ionic liquids catalyze the condensation of 2-aminophenol with benzaldehydes under mild sonication and moderate heating, yielding benzoxazoles efficiently.
Chlorination Methods
Chlorination at the 2-position of the benzoxazole ring is typically performed using:
- Sulfur oxychloride (SOCl2) under reflux conditions, which converts the thione intermediate to the chlorinated benzoxazole.
- Alternative chlorinating agents include phosphorus oxychloride (POCl3) or N-chlorosuccinimide (NCS) in some protocols.
Oxidation to Aldehyde
The introduction of the aldehyde group at the 4-position can be achieved by:
- Oxidation of methyl groups on the benzoxazole ring using tin anhydride in methylene dichloride at room temperature.
- Other oxidants such as selenium dioxide or manganese dioxide may be used depending on substrate sensitivity.
Alternative Synthetic Routes
Smiles Rearrangement and Cyanation Approaches
Recent research has demonstrated the synthesis of 2-aminobenzoxazoles and derivatives via:
- Reaction of o-aminophenols with electrophilic cyanating agents under Lewis acid catalysis
- Smiles rearrangement of benzoxazole-2-thiols activated by chloroacetyl chloride
These methods provide access to functionalized benzoxazoles that can be further modified to introduce chlorine and aldehyde groups.
Summary Table of Preparation Methods
| Methodology | Starting Material(s) | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Reduction → Cyclization → Chlorination → Oxidation | 2-nitro-4-methylphenol | Pd/C, H2; potassium ethyl xanthate; SOCl2; tin anhydride | High specificity; well-documented | Multi-step; moderate overall yield |
| Fischer Oxazole Synthesis | Cyanohydrin + Aldehyde | Anhydrous HCl, dry ether | Mild conditions; versatile | Requires suitable cyanohydrins |
| Ionic Liquid Catalysis | 2-aminophenol + Benzaldehyde | Imidazolium chlorozincate(II), sonication, 70°C | Green chemistry; reusable catalyst | Limited to benzoxazole formation |
| Smiles Rearrangement | Benzoxazole-2-thiol + Chloroacetyl chloride | Lewis acid, reflux in toluene | Good yields; nontoxic reagents | Requires specific intermediates |
Research Findings and Notes
- The patent CN104292179A provides a detailed synthetic route with experimental conditions and yields for a closely related compound, 2-chlorobenzo[d]oxazole-5-formaldehyde, which shares synthetic principles with the 4-carbaldehyde isomer.
- Green synthetic methods using ionic liquids and magnetic nanocatalysts have been reported to improve sustainability and reduce reaction times for benzoxazole synthesis.
- Analytical techniques such as column chromatography, GCMS, and NMR are essential for purification and structural confirmation of intermediates and final products.
- The aldehyde functional group in 2-chlorobenzo[d]oxazole-4-carbaldehyde allows for further chemical transformations, making it a valuable intermediate in medicinal chemistry.
Chemical Reactions Analysis
Types of Reactions
2-Chlorobenzo[d]oxazole-4-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: 2-Chlorobenzo[d]oxazole-4-carboxylic acid.
Reduction: 2-Chlorobenzo[d]oxazole-4-methanol.
Substitution: Various substituted benzoxazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chlorobenzo[d]oxazole-4-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chlorobenzo[d]oxazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary and are often the subject of ongoing research .
Comparison with Similar Compounds
5-Chloro-2-phenyloxazole-4-carbaldehyde (3a)
5-Chloro-2-(3-chlorophenyl)oxazole-4-carbaldehyde (3b)
JSF-4298
- Structure : Replaces oxazole with a thiazole ring (sulfur instead of oxygen).
- Key Differences :
Key Findings:
Electronic Effects: The fused benzo ring in 2-chlorobenzo[d]oxazole-4-carbaldehyde enhances π-stacking interactions, critical for binding in biological targets, whereas non-fused analogs like 3a lack this feature .
Substituent Influence: Chlorine at position 2 in benzo[d]oxazole derivatives improves metabolic stability compared to non-chlorinated analogs .
Heteroatom Impact : Thiazole-based JSF-4298 shows reduced Mtb inhibition compared to oxazole derivatives, highlighting oxygen’s role in target engagement .
Research Implications
- Medicinal Chemistry : The chloro and formyl groups in 2-chlorobenzo[d]oxazole-4-carbaldehyde provide anchor points for derivatization, enabling SAR studies for optimizing drug candidates .
- Material Science : Enhanced conjugation in benzo[d]oxazole derivatives suggests utility in organic electronics, contrasting with simpler oxazoles like 3a .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
